![molecular formula C19H12N2O2S B263201 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is not yet fully understood. However, it is believed to function as an electron transport material in OLEDs, facilitating the movement of electrons from the cathode to the anode. In photodynamic therapy, the compound is activated by light, leading to the formation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether are still being studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether is its high thermal stability, making it a suitable material for use in OLEDs. However, the compound is challenging to synthesize, and the yield can be low, making it more expensive to produce than other materials. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether. One area of interest is the development of new synthetic methods to improve the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound, particularly in the field of photodynamic therapy for cancer treatment. Finally, there is potential for the use of this compound in other fields, such as organic photovoltaics and organic field-effect transistors, which could be explored in future research.
Synthesemethoden
The synthesis of 2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether involves a multi-step process that includes the reaction of 2,1,3-Benzothiadiazol-5-ylmethanol with dibenzo[b,d]furan-2-carboxylic acid, followed by the addition of a reagent such as triphenylphosphine and diethyl azodicarboxylate. This process results in the formation of the desired compound with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether has been studied for its potential applications in various scientific research fields. One of the primary applications is in the field of organic electronics, where it has been used as a material for the fabrication of organic light-emitting diodes (OLEDs). The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Produktname |
2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether |
---|---|
Molekularformel |
C19H12N2O2S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-(dibenzofuran-2-yloxymethyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C19H12N2O2S/c1-2-4-18-14(3-1)15-10-13(6-8-19(15)23-18)22-11-12-5-7-16-17(9-12)21-24-20-16/h1-10H,11H2 |
InChI-Schlüssel |
YBCJGZDMVFADMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC4=CC5=NSN=C5C=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC4=CC5=NSN=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.